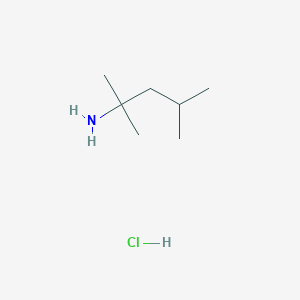
(1,1,3-Trimethylbutyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3-Trimethylbutyl)amine hydrochloride typically involves the reaction of (1,1,3-Trimethylbutyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control .
化学反応の分析
Types of Reactions
(1,1,3-Trimethylbutyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation can produce corresponding amides or nitriles.
科学的研究の応用
(1,1,3-Trimethylbutyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: May be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of (1,1,3-Trimethylbutyl)amine hydrochloride is not well-documented. as an amine, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. These interactions can influence biological pathways and processes.
類似化合物との比較
Similar Compounds
- (1,1,2-Trimethylpropyl)amine hydrochloride
- 1,3,3-Trimethylpiperazine dihydrochloride
- DL-2-Amino-1,1,1-trifluoro-3-methylbutane hydrochloride
Uniqueness
(1,1,3-Trimethylbutyl)amine hydrochloride is unique due to its specific structure and properties, which make it suitable for particular applications in organic synthesis and research. Its distinct molecular configuration allows for specific interactions and reactions that may not be possible with other similar compounds.
生物活性
(1,1,3-Trimethylbutyl)amine hydrochloride, a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C7H18ClN. It is characterized by a branched alkyl chain with three methyl groups attached to the nitrogen atom. This structure contributes to its unique properties and potential biological effects.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Antifungal Properties
The compound has been investigated for its antifungal activity as well. It has shown potential in inhibiting fungal pathogens by targeting specific enzymes involved in cell wall synthesis. This property makes it a candidate for developing antifungal treatments.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In a rat model induced with trimethyltin (TMT), the compound demonstrated a protective effect on cognitive functions and reduced neuronal loss in the hippocampus.
Case Study: Neuroprotection in TMT-Induced Cognitive Deficits
A study involving Wistar rats treated with TMT showed that administration of this compound significantly improved performance in cognitive tasks such as the Morris water maze test. Histological analysis revealed preservation of neuronal density in treated groups compared to controls.
The biological activities of this compound can be attributed to various mechanisms:
- Membrane Disruption : The cationic nature allows it to interact with negatively charged components of microbial membranes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell wall synthesis in fungi.
- Neuroprotective Pathways : The compound may modulate neurotransmitter systems or reduce oxidative stress in neuronal tissues.
Safety and Toxicity
While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that at therapeutic concentrations, it exhibits low toxicity; however, further studies are needed to evaluate long-term effects and potential side effects.
特性
IUPAC Name |
2,4-dimethylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNQUXGOXIPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













